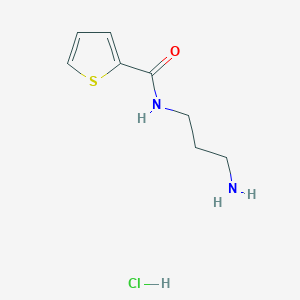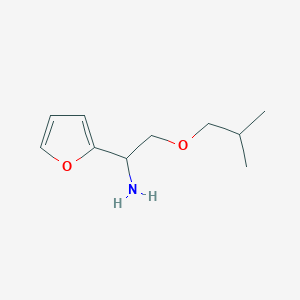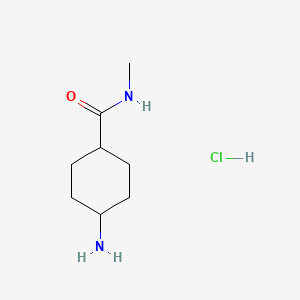
N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride
Descripción general
Descripción
“N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C8H13ClN2OS and a molecular weight of 220.72 g/mol . It has gained significant attention in the field of chemistry and biology due to its potential applications in various scientific experiments.
Molecular Structure Analysis
The molecular structure of “N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride” consists of a thiophene ring attached to an amide group and an aminopropyl group .Physical And Chemical Properties Analysis
“N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride” is a solid compound with a molecular weight of 220.72 g/mol .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, such as N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride , have been studied for their potential anticancer properties . These compounds can interact with various biological targets, potentially inhibiting cancer cell growth and proliferation.
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are significant for the advancement of organic semiconductors . Their ability to conduct electricity makes them suitable for use in electronic devices.
Pharmaceutical Applications: Anti-inflammatory Drugs
The anti-inflammatory properties of thiophene compounds make them valuable in pharmaceutical applications . They can be formulated into drugs that reduce inflammation and associated pain.
Biological Research: Antimicrobial Activity
Research has shown that thiophene derivatives exhibit antimicrobial activity, making them useful in the development of new antibiotics to combat resistant strains of bacteria .
Corrosion Inhibition: Industrial Chemistry
Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . They protect metals from corroding, thereby extending the life of metal components and structures.
Anesthetic Agents: Dental Anesthesia
Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics in Europe . This highlights the compound’s importance in medical procedures requiring local anesthesia.
Organic Electronics: OLEDs and OFETs
Thiophene-based molecules play a prominent role in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . These applications are crucial for developing flexible and lightweight electronic displays.
Pharmacological Research: Antihypertensive and Anti-atherosclerotic Effects
Lastly, the antihypertensive and anti-atherosclerotic effects of thiophene derivatives are of interest in pharmacological research . They could lead to new treatments for cardiovascular diseases.
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-aminopropyl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS.ClH/c9-4-2-5-10-8(11)7-3-1-6-12-7;/h1,3,6H,2,4-5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMAGUFCHIWSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride | |
CAS RN |
1235440-89-7 | |
| Record name | N-(3-aminopropyl)thiophene-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-methyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1520287.png)
![2,2,2-trifluoroethyl N-[6-(morpholin-4-yl)pyridin-3-yl]carbamate](/img/structure/B1520290.png)
![3-Bromo-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid](/img/structure/B1520291.png)
![4-[4-(2-hydroxyethyl)-3-(methoxycarbonyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1520292.png)
![{5-[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]pentyl}(methyl)amine](/img/structure/B1520294.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-amido)phenyl]carbamate](/img/structure/B1520296.png)
![2-[3-(Chloromethyl)phenoxy]acetamide](/img/structure/B1520298.png)
![[3,4-Dimethoxy-5-(prop-2-en-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1520299.png)
![2,2,2-trifluoroethyl N-[2-(1H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1520300.png)
![2,2,2-trifluoroethyl N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]carbamate](/img/structure/B1520302.png)

![4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride](/img/structure/B1520306.png)
![2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride](/img/structure/B1520308.png)